molecular formula C20H15N3O2S B12473093 2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B12473093
M. Wt: 361.4 g/mol
InChI Key: PQESMTCQHDPRNK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of 3-formylchromones and 6-amino-5-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated compounds .

Scientific Research Applications

2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can modulate the redox status of cells and influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2,6-dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H15N3O2S/c1-12-17(14-6-4-3-5-7-14)18-19(26-12)21-13(2)23(20(18)25)22-15-8-10-16(24)11-9-15/h3-11H,1-2H3

InChI Key

PQESMTCQHDPRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)N=C3C=CC(=O)C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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